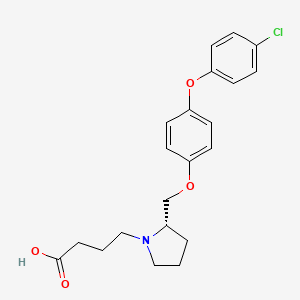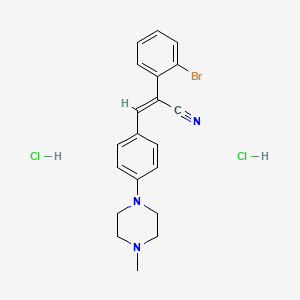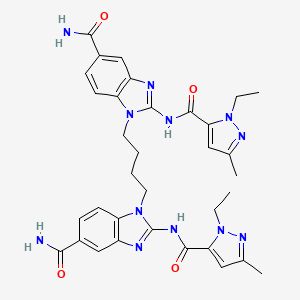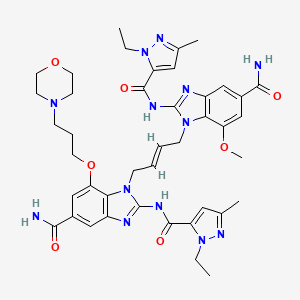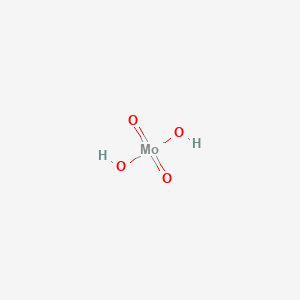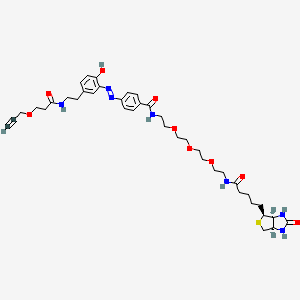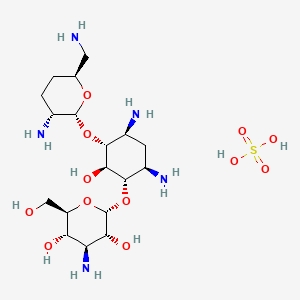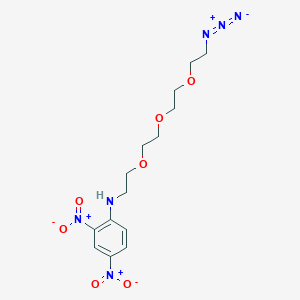
DNP-PEG3-azide
Übersicht
Beschreibung
DNP-PEG3-azide is a compound that serves as a polyethylene glycol (PEG) linker containing dinitrophenyl (DNP) and azide moieties. The DNP group is involved in biological applications, such as participating in ion transport across membranes, while the azide group can react with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN) in copper-catalyzed Click Chemistry reactions . The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media .
Wirkmechanismus
Target of Action
DNP-PEG3-azide is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The primary targets of this compound are proteins that can be selectively degraded by this system .
Mode of Action
this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow this compound to bind to its target proteins and lead to their degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By binding to target proteins, this compound can lead to their ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in this compound increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that depend on these proteins, potentially providing a mechanism for therapeutic intervention in diseases where these proteins play a role.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper ions, which are required for the CuAAc reaction
Biochemische Analyse
Biochemical Properties
DNP-PEG3-azide interacts with various biomolecules in its role in biochemical reactions. The DNP moiety is involved in ion transport across membranes . This suggests that this compound may interact with ion channels, transporters, and other proteins involved in maintaining ion homeostasis within cells. The azide moiety of this compound can react with alkynes, DBCO, and BCN in copper-catalyzed Click Chemistry reactions . This indicates that this compound can form covalent bonds with these groups, which are often found in various enzymes and proteins.
Cellular Effects
Given the known properties of DNP and azide groups, it is plausible that this compound could influence cell function by altering ion transport and participating in Click Chemistry reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with other molecules through its DNP and azide moieties. DNP is known to participate in ion transport across membranes . The azide group can react with alkynes, DBCO, and BCN in copper-catalyzed Click Chemistry reactions . These reactions could lead to changes in the activity of enzymes or other proteins, potentially influencing gene expression and other cellular processes.
Metabolic Pathways
Given the known properties of DNP and azide groups, it is possible that this compound could interact with enzymes or cofactors involved in ion transport and Click Chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DNP-PEG3-azide is synthesized through a series of chemical reactions involving the attachment of DNP and azide groups to a PEG backbone. The azide group is introduced via a nucleophilic substitution reaction, where a halogenated PEG precursor reacts with sodium azide under mild conditions . The DNP group is typically introduced through a coupling reaction with a suitable DNP derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product. The compound is then dried and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
DNP-PEG3-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents
Major Products
Wissenschaftliche Forschungsanwendungen
DNP-PEG3-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Biology: Facilitates the study of ion transport across membranes due to the DNP group
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Utilized in the development of advanced materials and nanotechnology applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DNP-PEG4-azide: Similar to DNP-PEG3-azide but with a longer PEG spacer, providing increased flexibility and solubility
DNP-PEG2-azide: Similar to this compound but with a shorter PEG spacer, resulting in reduced solubility
Uniqueness
This compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and flexibility. This makes it particularly useful in applications requiring efficient bioorthogonal reactions and membrane interactions .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOTUUAWJBUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
